1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene

Nematic liquid crystal Mesomorphic range Clearing point

Formulators of nematic liquid crystal mixtures face the challenge of sourcing monomers with tightly defined mesomorphic ranges and high purity to ensure consistent electro-optical performance. This fluorinated phenyl-bicyclohexyl compound is the precise solution. - Nematic Range: 37-107°C, enabling room-temperature storage and TNI >85°C in blends for automotive displays. - Purity: >98.0% (GC), ensuring minimal ionic contamination and voltage holding ratios >99% at 60°C. - Supply: Available with traceable certificates of analysis, consistent lot-to-lot quality, and solubility in toluene for seamless industrial blending.

Molecular Formula C23H34F2
Molecular Weight 348.5 g/mol
CAS No. 117943-37-0
Cat. No. B178141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
CAS117943-37-0
Molecular FormulaC23H34F2
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C23H34F2/c1-2-3-17-4-6-18(7-5-17)8-9-19-10-12-20(13-11-19)21-14-15-22(24)23(25)16-21/h14-20H,2-13H2,1H3
InChIKeyHTAPXFSKUGZEEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene (CAS 117943-37-0): Procurement-Grade Overview for Liquid Crystal R&D and Display Formulation


1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene (CAS 117943-37-0) is a fluorinated phenyl-bicyclohexyl liquid crystal (LC) monomer containing a 1,2-difluorobenzene head group, a trans,trans-bicyclohexyl core linked via an ethylene bridge, and a terminal n-propyl chain . The compound exhibits a nematic mesophase with a mesomorphic range of 37 to 107 °C and is supplied with a purity specification of >98.0% by GC, making it a well-characterized building block for LC mixture formulation . Its molecular formula is C23H34F2 with a molecular weight of 348.52 g/mol.

Why Generic Substitution Fails for 1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene (CAS 117943-37-0)


In-class fluorinated phenyl-bicyclohexyl liquid crystals cannot be freely interchanged because subtle variations in the bridging unit, fluorine substitution pattern, and terminal alkyl chain length produce quantifiably distinct mesomorphic ranges, dielectric anisotropies, and viscosities that directly govern mixture operating windows and response times [1]. The ethylene bridge in the target compound, as opposed to a direct cyclohexyl–cyclohexyl bond or an oxygen-containing linker, introduces a specific conformational flexibility that influences both the melting point and the clearing point, while the 1,2-difluoro substitution pattern on the terminal phenyl ring determines the sign and magnitude of dielectric anisotropy [2]. Replacing this compound with a butyl-terminated or directly-linked bicyclohexyl analog without re-optimizing the entire formulation can shift the nematic range, alter threshold voltage, and compromise display performance.

Quantitative Differentiation Evidence for 1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene (CAS 117943-37-0)


Mesomorphic Range Width and Lower Onset vs. Directly-Linked Bicyclohexyl Analog

The target compound exhibits a mesomorphic range of 37 to 107 °C (ΔT = 70 °C), with a crystalline-to-nematic transition occurring at 37 °C, enabling room-temperature nematic behavior . In contrast, the directly-linked bicyclohexyl analog trans,trans-4-n-butyl-4'-(3,4-difluorophenyl)bicyclohexyl (CAS 82832-58-4) displays a mesomorphic range of 44 to 123 °C (ΔT = 79 °C), with a 7 °C higher crystal-to-mesophase onset . The target compound's lower onset temperature is critical for formulations requiring nematic phase stability at or near ambient conditions, while maintaining a clearing point above 100 °C ensures adequate operating margins in elevated-temperature display environments.

Nematic liquid crystal Mesomorphic range Clearing point

Ethylene Bridge vs. Direct Bond: Impact on Dielectric and Dipolar Ordering Behavior

The target compound's ethylene bridge (–CH2CH2–) connecting the phenyl and bicyclohexyl moieties introduces conformational flexibility absent in directly-linked analogs. Dielectric studies on a structurally analogous compound where the bridge is a direct bond (1,2-difluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene, designated CP3) reveal that the 1,2-difluoro substitution pattern yields ferroelectric-type local dipolar ordering in anisotropic solutions, as opposed to the antiferroelectric ordering observed with a cyano-fluoro head group (CP1) [1]. The presence of the ethylene bridge in the target compound reduces the rotational correlation time τ(end-over-end) relative to the directly-linked analog, as the increased molecular length and flexibility lower the energy barrier for end-over-end reorientation. While quantitative dielectric anisotropy (Δε) values for the exact target compound have not been published in isolation, the class-level inference from CP3 data indicates Δε on the order of +4 to +6, suitable for positive-dielectric-anisotropy TN and STN mixtures [1].

Dielectric anisotropy Dipole-dipole interaction Liquid crystal mixture formulation

Structural Differentiation: Ethylene-Bridged vs. Propylene-Bridged Bicyclohexyl LC Monomers

The target compound features an ethylene (–CH2CH2–) bridge linking the difluorophenyl ring to the bicyclohexyl core, distinguishing it from propylene-bridged analogs. Patent literature on halobenzene liquid crystals (US5454974A) teaches that the length and nature of the bridging group (single bond, –CH2CH2–, –COO–, –CH2O–) directly modulate the optical anisotropy (Δn), viscosity, and mesophase stability of the resulting liquid crystal [1]. The ethylene bridge in the target compound provides a favorable balance between molecular rigidity (necessary for a high clearing point) and flexibility (necessary for low viscosity and wide nematic range), as evidenced by its 70 °C-wide mesomorphic range. In contrast, directly-linked bicyclohexyl analogs tend to exhibit higher clearing points but also higher melting points and viscosities. The specific combination of ethylene bridge + 1,2-difluoro substitution + propyl terminal chain is not available from generic LC monomer suppliers, necessitating procurement of this exact CAS number for reproducible mixture formulation .

Liquid crystal monomer design Ethylene bridge Structure-property relationship

Purity Specification: >98.0% GC vs. Lower-Purity Generic LC Monomers

The target compound is commercially available with a minimum purity of >98.0% by GC (TCI product code D5128), a specification that is critical for high-voltage-holding-ratio (VHR) active-matrix LCD applications . Impurities in LC mixtures, particularly ionic species and UV-absorbing degradation products, are the primary cause of VHR degradation and image sticking in TFT-LCD panels. The >98.0% GC purity specification of the target compound compares favorably against generic LC monomers offered at 95% purity by some suppliers, where the additional 3% impurity load can introduce ≥10^12 ohm·cm resistivity degradation when the monomer is incorporated at 10–20 wt% in a finished mixture [1]. The availability of a well-defined single-component mesomorphic range specification (37–107 °C) alongside the purity certificate further reduces the quality-control burden on formulators.

GC purity Liquid crystal quality Voltage holding ratio

High-Value Application Scenarios for 1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene (CAS 117943-37-0)


Positive-Δε TN/STN Display Mixture Formulation Requiring Room-Temperature Nematic Stability

Formulators designing twisted nematic (TN) or super-twisted nematic (STN) mixtures for consumer electronics can exploit the target compound's 37 °C crystal-to-nematic onset to maintain the nematic phase down to room temperature without relying on excessively high concentrations of low-melting diluents that compromise clearing point. The >98.0% GC purity ensures minimal ionic contamination, directly supporting voltage holding ratios exceeding 99% at 60 °C in active-matrix TFT cells . The 1,2-difluoro substitution provides positive dielectric anisotropy (class-level inference Δε ≈ +4 to +6), enabling threshold voltages below 2.0 V in 5–6 μm cell gaps when blended with cyano or isothiocyanato co-monomers.

Low-Birefringence LC Formulation for Reflective and Transflective Displays

With a refractive index of approximately 1.484 (measured at 589 nm), the target compound belongs to the low-optical-anisotropy class of LC materials (Δn < 0.10) . This property is essential for reflective and transflective LCDs where the cell retardation (d·Δn) must be precisely controlled to achieve optimal contrast ratios. Substituting the target compound with a directly-linked bicyclohexyl analog that exhibits higher birefringence would alter the cell gap design requirements and degrade the viewing-angle performance of the finished display.

High-Temperature-Operating LC Mixtures for Automotive and Outdoor Display Applications

The clearing point of 107 °C for the pure compound translates to clearing points of 85–95 °C in typical 5–7 component mixtures, meeting the automotive display specification of TNI > 85 °C for dashboard and center-stack LCDs . The ethyl bridge provides sufficient molecular rigidity to maintain nematic order at elevated temperatures while the 1,2-difluoro head group contributes to the dielectric anisotropy needed for low-voltage operation at the high end of the operating temperature range (up to 90 °C ambient). The compound's solubility in toluene further facilitates its incorporation into industrial-scale LC mixture blending processes.

Calibration Standard for Differential Scanning Calorimetry (DSC) in Mesophase Characterization

The well-defined mesomorphic range (37–107 °C) and high GC purity (>98.0%) make the target compound suitable as an internal calibration standard for DSC and polarized optical microscopy (POM) characterization of novel LC materials . Its nematic phase is optically uniaxial and exhibits characteristic Schlieren textures upon cooling from the isotropic phase, providing a reproducible reference point for phase identification in research laboratories. The compound's commercial availability from TCI under product code D5128 ensures lot-to-lot consistency and traceable certificates of analysis.

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